N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE
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Overview
Description
N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring substituted with chlorine and trifluoromethyl groups, and an azepane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsThe azepane ring is then attached through a series of nucleophilic substitution reactions, and finally, the carboxamide group is introduced under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Similar in structure due to the presence of chlorine and trifluoromethyl groups.
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents.
N-(5-chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: Contains similar functional groups and structural motifs.
Uniqueness
N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE is unique due to the combination of its benzodioxole and azepane rings, along with the specific substitution pattern of chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H16ClF3N2O3 |
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Molecular Weight |
364.75 g/mol |
IUPAC Name |
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide |
InChI |
InChI=1S/C15H16ClF3N2O3/c16-10-5-6-11-12(9-10)24-15(23-11,14(17,18)19)20-13(22)21-7-3-1-2-4-8-21/h5-6,9H,1-4,7-8H2,(H,20,22) |
InChI Key |
NFMXCTYYFBTQOB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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